pKa and Ionization State at Physiological pH: Target Compound vs. Des-Hydroxy Analog
The predicted acid dissociation constant (pKa) of the phenolic -OH group in 2-(Aminomethyl)-3-hydroxybenzonitrile is 7.16 ± 0.40 . This places the hydroxyl group in a partially ionized state at physiological pH 7.4, enabling the molecule to exist as an equilibrium mixture of neutral and phenoxide anion forms. In contrast, the des-hydroxy analog 2-(aminomethyl)benzonitrile (CAS 344957-25-1) lacks this ionizable group entirely, eliminating pH-dependent solubility, hydrogen-bonding capacity, and metal-chelating potential . The predicted pKa of 7.16 also differs from the pKa of simple 3-hydroxybenzonitrile (predicted ~8.5–9.0), attributable to the electron-withdrawing inductive effect of the ortho-aminomethyl substituent .
| Evidence Dimension | Predicted acid dissociation constant (pKa) of phenolic -OH |
|---|---|
| Target Compound Data | pKa = 7.16 ± 0.40 (predicted, ChemicalBook via ACD/Labs) |
| Comparator Or Baseline | 2-(Aminomethyl)benzonitrile: no ionizable -OH group; 3-Hydroxybenzonitrile: pKa ~8.5–9.0 (estimated class range) |
| Quantified Difference | ΔpKa ≈ 1.3–1.8 units lower for target vs. simple 3-hydroxybenzonitrile, attributable to ortho-aminomethyl inductive effect |
| Conditions | In silico prediction (ACD/Labs algorithm), 25 °C, aqueous solution |
Why This Matters
A pKa within 1 unit of physiological pH confers optimal solubility-permeability balance and enables pH-switchable metal chelation, a feature absent in the des-hydroxy analog.
